Sodium nitroprusside

Catalog No.
S002975
CAS No.
14402-89-2
M.F
C5FeN6Na2O-
M. Wt
261.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nitroprusside

CAS Number

14402-89-2

Product Name

Sodium nitroprusside

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide

Molecular Formula

C5FeN6Na2O-

Molecular Weight

261.92 g/mol

InChI

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1

InChI Key

PECOKVKJVPMJBN-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

Description

The exact mass of the compound Sodium nitroprusside anhydrous is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hemodynamic Research

  • Vasodilation Studies: Sodium nitroprusside anhydrous is a potent vasodilator, meaning it relaxes blood vessels. Researchers use it to investigate mechanisms of vasodilation and its impact on blood pressure regulation. Studies explore how it interacts with smooth muscle cells in blood vessel walls, leading to relaxation and increased blood flow )

Cellular Signaling Research

  • Nitric Oxide (NO) Donor: Sodium nitroprusside anhydrous breaks down to release nitric oxide (NO), a signaling molecule in various cellular processes. Researchers use it to study NO's role in cell function, communication, and regulation. This helps understand its involvement in physiological and pathological events at the cellular level Source: British Journal of Pharmacology paper on "Sodium Nitroprusside as a Source of Nitric Oxide":

Sodium nitroprusside is a chemical compound with the formula Na2[Fe CN 5NO]2H2O\text{Na}_2[\text{Fe CN }_5\text{NO}]\cdot 2\text{H}_2\text{O}. It is a water-soluble salt that consists of ferrous iron complexed with five cyanide ions and one nitric oxide molecule. First discovered in 1849 by chemist William Playfair, sodium nitroprusside gained significant medical importance after its approval by the Food and Drug Administration in 1974 for treating severe hypertension. Its mechanism of action involves the release of nitric oxide, which serves as a potent vasodilator, leading to rapid reductions in blood pressure and increased cardiac output .

In the body, sodium nitroprusside readily releases nitric oxide (NO), a potent vasodilator. NO activates an enzyme called guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, relaxes smooth muscle cells in blood vessel walls, causing vasodilation and lowering blood pressure [].

Sodium nitroprusside, both anhydrous and dihydrate forms, pose significant safety hazards:

  • Toxicity: High doses can cause cyanide poisoning due to the breakdown of the CN ligands [].
  • Light sensitivity: Decomposes in light, releasing toxic byproducts [].
  • Hypotension: Excessive vasodilation can lead to dangerously low blood pressure [].

Due to these hazards, sodium nitroprusside should only be handled and administered by trained medical professionals in a controlled clinical setting [].

, particularly in the presence of oxidizing agents or under acidic conditions. Key reactions include:

  • Hydrolysis: Sodium nitroprusside can hydrolyze in alkaline solutions to yield carbon dioxide and other products .
  • Decomposition: Upon heating, it decomposes to release cyanogen and nitrogen oxides, leaving behind a residue of ferrocyanide-type compounds .
  • Reaction with Hemoglobin: In biological systems, sodium nitroprusside reacts with hemoglobin to produce cyanmethemoglobin and release nitric oxide .
  • Oxidation: It can be oxidized by potassium permanganate to form ferric cyanides and nitrates .

Sodium nitroprusside acts primarily as a vasodilator by releasing nitric oxide. This process involves several steps:

  • Nitric Oxide Release: Sodium nitroprusside reacts with sulfhydryl groups on erythrocytes and proteins to produce nitric oxide.
  • Activation of Guanylate Cyclase: The released nitric oxide activates guanylate cyclase in vascular smooth muscle, increasing levels of cyclic guanosine monophosphate (cGMP).
  • Vasodilation: The increase in cGMP leads to relaxation of vascular smooth muscle, resulting in peripheral vasodilation and decreased systemic vascular resistance .

The onset of action is rapid, typically within two minutes, with effects lasting approximately ten minutes. This makes sodium nitroprusside particularly useful in acute medical situations requiring immediate blood pressure control .

The synthesis of sodium nitroprusside involves several methods:

  • Reaction of Potassium Ferrocyanide with Nitric Acid: This traditional method involves treating potassium ferrocyanide with nitric acid to produce sodium nitroprusside .
  • Oxidation of Ferrocyanides: Another approach includes passing nitrogen oxides through a solution of sodium ferrocyanide, leading to the formation of sodium nitroprusside .
  • Alternative Reactions: Other methods involve the interaction between potassium ferricyanide and calcium hypochlorite under specific conditions .

Sodium nitroprusside has several clinical applications:

  • Hypertensive Crises: It is commonly used for rapid blood pressure reduction in emergencies.
  • Heart Failure Management: It helps alleviate symptoms associated with heart failure by reducing preload and afterload on the heart.
  • Cardiac Surgery: It is utilized during surgical procedures to manage blood pressure effectively.
  • Pediatric Surgery: Its fast action is beneficial in pediatric settings where quick intervention is necessary .

Sodium nitroprusside interacts with various biological compounds:

  • Hemoglobin: It forms cyanmethemoglobin upon interaction, which can sequester cyanide ions produced during its metabolism .
  • Thiosulfate: Co-administration with thiosulfate can mitigate cyanide toxicity by facilitating its conversion to thiocyanate for renal excretion .
  • Other Drugs: Studies have shown that sodium nitroprusside can react with some drugs to form potentially harmful nitrosamines, necessitating caution during concurrent administration .

Sodium nitroprusside shares similarities with several other compounds that also act as vasodilators or contain cyanide groups. Here are some notable comparisons:

CompoundFormulaKey FeaturesUniqueness
NitroglycerinC₃H₅N₃O₉Organic nitrate; releases nitric oxide; used for anginaPrimarily used for chronic management
Amyl NitriteC₅H₁₁NO₂Alkyl nitrite; used for angina; rapid onsetShorter duration; inhalation route
Sodium CyanideNaCNDirectly toxic; used industriallyHighly toxic; not used therapeutically
HydralazineC₈H₈N₄O₂Direct vasodilator; used for hypertensionDifferent mechanism; not a nitric oxide donor

Sodium nitroprusside's unique property lies in its dual role as both a potent vasodilator and a source of nitric oxide, making it distinct among similar compounds. Its rapid onset and short duration of action further differentiate it from others such as nitroglycerin and hydralazine.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

14402-89-2

General Manufacturing Information

Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)-: ACTIVE

Dates

Modify: 2023-09-13
[1]. Wink, D.A., et al., The effect of various nitric oxide-donor agents on hydrogen peroxide-mediated toxicity: a direct correlation between nitric oxide formation and protection. Arch Biochem Biophys, 1996. 331(2): p. 241-8.
[2]. Garg, U.C. and A. Hassid, Nitric oxide-generating vasodilators and 8-bromo-cyclic guanosine monophosphate inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells. J Clin Invest, 1989. 83(5): p. 1774-7.
[3]. Namazi, H., Sodium nitroprusside as a nitric oxide donor in a rat intestinal ischemia reperfusion model: a novel molecular mechanism. Clinics (Sao Paulo), 2008. 63(3): p. 405.

Explore Compound Types